(2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,6,6-Tetramethylpiperidin-4-yl) 4-hexylbenzoate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and a benzoate ester group attached to a hexyl chain. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate typically involves the esterification of 4-hexylbenzoic acid with 2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-Tetramethylpiperidin-4-yl) 4-hexylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,2,6,6-Tetramethylpiperidin-4-yl) 4-hexylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation caused by UV light and heat.
Biology: The compound is studied for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its use as an antioxidant in pharmaceutical formulations.
Industry: It is employed in the production of high-performance materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate involves its ability to scavenge free radicals and inhibit oxidative processes. The piperidine ring, with its electron-donating methyl groups, enhances the compound’s stability and reactivity towards reactive oxygen species (ROS). This makes it effective in protecting materials and biological systems from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
- 2,2,6,6-Tetramethylpiperidine
Uniqueness
Compared to similar compounds, (2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate offers enhanced stability and a broader range of applications due to its unique ester linkage and hexyl chain. This structural feature provides additional hydrophobicity, making it suitable for use in non-polar environments and enhancing its effectiveness as a stabilizer .
Properties
CAS No. |
558461-14-6 |
---|---|
Molecular Formula |
C22H35NO2 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate |
InChI |
InChI=1S/C22H35NO2/c1-6-7-8-9-10-17-11-13-18(14-12-17)20(24)25-19-15-21(2,3)23-22(4,5)16-19/h11-14,19,23H,6-10,15-16H2,1-5H3 |
InChI Key |
FOIYORSXGXSEOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.